Salvianan A
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Overview
Description
Preparation Methods
Salvianan A can be synthesized through a reaction involving salicylic acid and benzaldehyde . The typical synthetic route involves mixing these two compounds in a specific molar ratio under alkaline conditions and heating the mixture. The reaction yields this compound as a white to light yellow crystalline solid, which can be purified through crystallization or other purification methods .
Chemical Reactions Analysis
Salvianan A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Salvianan A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.
Mechanism of Action
The mechanism of action of Salvianan A involves its interaction with molecular targets and pathways associated with HIV-1. This compound acts as a potent inhibitor of the HIV-1 virus by interfering with the viral replication process. It targets specific enzymes and proteins essential for the virus’s life cycle, thereby preventing its proliferation .
Comparison with Similar Compounds
Salvianan A can be compared with other similar compounds such as:
Salvinorin A: Another compound derived from the Salvia species, known for its psychoactive properties and interaction with kappa opioid receptors.
Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza, known for its cardiovascular benefits and anti-inflammatory properties.
Salvianolic Acid A: A polyphenolic compound from Salvia miltiorrhiza, recognized for its antioxidant and anti-inflammatory effects.
This compound is unique due to its specific anti-HIV-1 activity, which sets it apart from other compounds in the Salvia genus .
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene |
InChI |
InChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
AIRHUANQVRWHJI-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
Canonical SMILES |
CC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
Origin of Product |
United States |
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